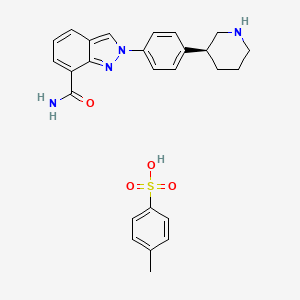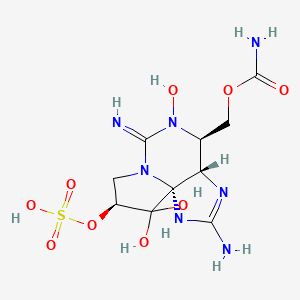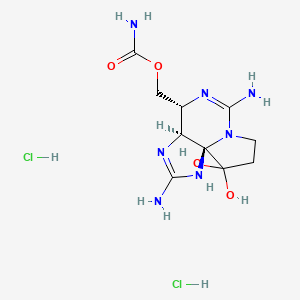
Niraparib tosylate
Overview
Description
Niraparib tosylate is a salt form of niraparib, a poly (ADP-ribose) polymerase inhibitor. It is primarily used in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. By inhibiting poly (ADP-ribose) polymerase enzymes, this compound induces cytotoxicity in cancer cells, making it a valuable therapeutic agent in oncology .
Mechanism of Action
Target of Action
MK-4827 Tosylate, also known as Niraparib Tosylate, is a potent and selective inhibitor of the enzymes poly ADP ribose polymerase 1 and 2 (PARP1 and PARP2) . These enzymes play a crucial role in the repair of DNA damage, specifically through the base excision repair (BER) pathway .
Mode of Action
MK-4827 Tosylate interacts with its targets, PARP1 and PARP2, by inhibiting their activity . This inhibition prevents these enzymes from repairing DNA damage, leading to an accumulation of DNA breaks . This action is particularly effective in cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in another DNA repair pathway .
Biochemical Pathways
The primary biochemical pathway affected by MK-4827 Tosylate is the base excision repair (BER) pathway . By inhibiting PARP1 and PARP2, MK-4827 Tosylate prevents the repair of DNA single-strand breaks (SSBs) through the BER pathway . This leads to the accumulation of SSBs, which can result in double-strand breaks (DSBs) when the replication machinery encounters the unrepaired SSBs . This is particularly detrimental to cells with BRCA1 or BRCA2 mutations, as these genes are involved in the repair of DSBs .
Pharmacokinetics
MK-4827 Tosylate is orally bioavailable . It has a plasma clearance of 28 (mL/min)/kg, a very high volume of distribution (Vdss=6.9 L/kg), and a long terminal half-life (t1/2=3.4 h) . It also has excellent bioavailability, with F=65% .
Result of Action
The inhibition of PARP1 and PARP2 by MK-4827 Tosylate leads to DNA damage and cell death . This is due to the accumulation of DNA breaks, which the cell cannot repair due to the inhibition of the BER pathway . This results in antiproliferative effects on cancer cells, particularly those with BRCA1 or BRCA2 mutations .
Action Environment
The action of MK-4827 Tosylate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . It has low solubility in aqueous media, and for use as a cell culture supplement, the stock solution should be diluted into culture medium immediately before use . Additionally, the compound should be stored away from direct light, and for long-term storage, it should be stored with a desiccant . These factors can influence the stability of the compound and potentially its action.
Biochemical Analysis
Biochemical Properties
MK-4827 tosylate plays a crucial role in biochemical reactions by selectively inhibiting the activity of poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2. These enzymes are involved in the repair of single-strand breaks in DNA through the base excision repair pathway. By inhibiting these enzymes, MK-4827 tosylate prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This compound interacts with various biomolecules, including DNA, proteins involved in DNA repair, and other cellular components .
Cellular Effects
MK-4827 tosylate has profound effects on various types of cells and cellular processes. In cancer cells with BRCA1 or BRCA2 mutations, this compound induces cell death by preventing the repair of DNA damage. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. MK-4827 tosylate has been shown to inhibit the proliferation of cancer cells and sensitize them to radiation therapy .
Molecular Mechanism
The mechanism of action of MK-4827 tosylate involves the selective inhibition of poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2. By binding to these enzymes, MK-4827 tosylate prevents their activity, leading to the accumulation of DNA damage. This inhibition results in the formation of poly (ADP-ribose) polymerase-DNA complexes, which further contribute to DNA damage and cell death. Additionally, MK-4827 tosylate induces changes in gene expression and disrupts cellular processes involved in DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MK-4827 tosylate have been observed to change over time. The compound demonstrates stability and retains its inhibitory activity over extended periods. Studies have shown that MK-4827 tosylate can reduce poly (ADP-ribose) levels in tumors within one hour of administration, with the effects persisting for up to 24 hours. This prolonged period of inhibition enhances the flexibility of experimental designs and clinical trials .
Dosage Effects in Animal Models
The effects of MK-4827 tosylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits poly (ADP-ribose) polymerase activity and induces DNA damage in cancer cells. Higher doses of MK-4827 tosylate have been associated with increased toxicity and adverse effects. Studies have shown that a dose of 50 mg/kg once daily or 25 mg/kg twice daily maximizes the radiation enhancement effects of MK-4827 tosylate in combination with radiotherapy .
Metabolic Pathways
MK-4827 tosylate is involved in various metabolic pathways, including hydrolytic and conjugative metabolic conversions. The compound undergoes hydrolysis to form amide hydrolyzed niraparib and its glucuronide conjugate. These metabolic pathways contribute to the elimination of MK-4827 tosylate from the body through renal and hepatic excretion. The oxidative pathway is minimal in the metabolism of MK-4827 tosylate .
Transport and Distribution
MK-4827 tosylate is transported and distributed within cells and tissues through various mechanisms. The compound exhibits acceptable pharmacokinetics, with high plasma clearance and a large volume of distribution. MK-4827 tosylate is well-absorbed and demonstrates excellent bioavailability. It is distributed to various tissues, including tumors, where it exerts its inhibitory effects on poly (ADP-ribose) polymerase enzymes .
Subcellular Localization
The subcellular localization of MK-4827 tosylate is primarily within the nucleus, where it interacts with poly (ADP-ribose) polymerase enzymes and DNA. This localization is crucial for its inhibitory activity on DNA repair processes. MK-4827 tosylate’s ability to target specific compartments within the cell enhances its effectiveness in inducing DNA damage and cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of niraparib tosylate involves several steps, starting from the nitrobenzoic acid of 3-methyl-2. The process includes esterification, methyl hydroformylation, Schiff base reaction, cyclization, amidation, de-BOC, and chiral resolution. This method is efficient, easy to operate, and suitable for industrial production .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale manufacturing. The process ensures high purity and yield, making it feasible for commercial production .
Chemical Reactions Analysis
Types of Reactions
Niraparib tosylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Niraparib tosylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying poly (ADP-ribose) polymerase inhibition.
Biology: Investigated for its effects on DNA repair mechanisms and cell cycle regulation.
Medicine: Primarily used in oncology for the treatment of ovarian, fallopian tube, and primary peritoneal cancers. .
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another poly (ADP-ribose) polymerase inhibitor used in the treatment of ovarian cancer.
Rucaparib: Similar to niraparib, used for the treatment of ovarian and prostate cancers.
Talazoparib: A potent poly (ADP-ribose) polymerase inhibitor used in breast cancer treatment.
Uniqueness of Niraparib Tosylate
This compound stands out due to its high selectivity towards poly (ADP-ribose) polymerase-1 and poly (ADP-ribose) polymerase-2, making it highly effective in inducing cytotoxicity in cancer cells. Its oral bioavailability and favorable pharmacokinetic profile further enhance its therapeutic potential .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFHXWLJMNKNC-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026487 | |
| Record name | Niraparib tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038915-73-9 | |
| Record name | Niraparib tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niraparib tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIRAPARIB TOSYLATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75KE12AY9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)











![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

